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Brevinin-1SY

Cat. No.: B1577835
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1SY is a hydrophobic, cationic antimicrobial peptide (AMP) that serves as the sole AMP identified in the skin of the North American wood frog, Rana sylvatica . This peptide is of significant research interest due to its regulation under extreme environmental stress conditions, including whole-body freezing, anoxia, and dehydration, making it a compelling subject for studies on innate immune adaptation . Research indicates that its antimicrobial activity, particularly against microorganisms like E. coli and Pythium sulcatum , is modulated by these stressors and is controlled at a transcriptional level . In silico analysis and protein modeling predict that this compound adopts an amphipathic alpha-helical conformation, which allows it to insert its hydrophobic face into microbial membranes, suggesting membrane disruption as its primary mechanism of action . The peptide features a C-terminal disulfide-bridged cyclic heptapeptide motif, known as a "Rana box" (Cys18-Cys24), which is a characteristic of the Brevinin-1 family . This product is supplied as a synthetic, lyophilized powder for research purposes only. All products are strictly "For Research Use Only" and are NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Properties

bioactivity

Gram+ & Gram-,

sequence

FLPVVAGLAAKVLPSIICAVTKKC

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Brevinin 1sy

Origin and Source: Identification from Rana sylvatica (Wood Frog) Skin Extracts

Brevinin-1SY is an antimicrobial peptide (AMP) that originates from the skin secretions of the wood frog, Rana sylvatica. biologists.com It holds the distinction of being the only AMP described in the adult wood frog, a species known for its remarkable ability to survive freezing during winter. biologists.com The identification of this compound came from the analysis of skin extracts, a common source for discovering novel bioactive compounds in amphibians. biologists.com

An interesting aspect of its discovery was the observation that the peptide could only be isolated from R. sylvatica specimens that were warmed to 37°C, and not from those collected from cold environments (less than 7°C). biologists.com This suggests that the expression of this compound may be regulated by environmental conditions, a fascinating trait for a defense peptide in an animal that endures extreme temperatures. biologists.com

Methodological Approaches for Peptide Isolation and Purification

The isolation and purification of antimicrobial peptides like this compound from frog skin secretions involve a multi-step process designed to separate the peptide from a complex mixture of other molecules.

Peptide Secretion Induction: The process typically begins with the induction of skin secretion. A common and humane method for this is the administration of norepinephrine (B1679862), which stimulates the granular glands in the frog's skin to release their peptide-rich contents. nih.govspringernature.com

Purification Techniques:

Initial Extraction: The collected secretions are first partially purified using techniques like Sep-Pak C18 cartridges, which separate components based on their hydrophobicity. nih.govspringernature.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a crucial step for high-resolution separation. The partially purified extract is passed through a column (often an octadecylsilyl-silica or C18 column), and peptides are eluted based on their hydrophobicity, allowing for the isolation of individual peptides. nih.govspringernature.commdpi.com

Further Purification: To achieve high purity, additional chromatography steps using different column materials (such as butylsilyl or diphenylmethylsilyl-silica) may be employed. springernature.com

Following purification, the peptide's identity and structure are confirmed. This is often achieved through a combination of automated Edman degradation for amino acid sequencing and mass spectrometry to determine the precise molecular weight. nih.govspringernature.com

Initial Biochemical Characterization of this compound

Initial biochemical studies have revealed several key features of the this compound peptide. It is a member of the brevinin-1 (B586460) family, which is characterized by a specific C-terminal "Rana box" domain—a heptapeptide (B1575542) ring formed by a disulfide bond between two cysteine residues. frontiersin.org Amino acid sequencing confirmed that this compound is a 24-amino-acid peptide. biologists.com

Structural predictions indicate that this compound is an amphipathic, alpha-helical peptide. biologists.com This structure is common for membrane-active antimicrobial peptides, featuring a hydrophobic face and a hydrophilic face, which allows it to interact with and disrupt microbial membranes. biologists.com Further characterization demonstrated its antimicrobial activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. biologists.com

Table 1: Biochemical Properties of this compound

PropertyValue/DescriptionReference
Amino Acid Count24 biologists.com
Predicted Secondary StructureAlpha-helical, Amphipathic biologists.com
Hydrophobic Residues66% biologists.com
Predicted Charge+3 biologists.com
Key Structural MotifC-terminal "Rana box" (Cys-(Xaa)5-Cys) frontiersin.org

Table 2: Amino Acid Sequence of this compound

Sequence IdentifierAmino Acid Sequence
UniProt AccessionP82871
1-Letter CodeGIMDTLSKIALTTVLKYVCKITKKC

Molecular Architecture and Conformational Dynamics of Brevinin 1sy

Primary Amino Acid Sequence Analysis and Invariant Residues

The primary structure of a peptide is fundamental to its higher-order folding and function. Brevinin-1SY is a 24-amino-acid peptide. biologists.combiologists.com

The brevinin family of AMPs, found in Ranidae frogs, exhibits a degree of sequence conservation, sharing five invariant residues: Proline at position 3 (Pro³), Alanine at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine (B10760008) at position 23 (Lys²³), and Cysteine at position 24 (Cys²⁴). biologists.combiologists.com While these core residues are conserved, significant divergence is observed among brevinin-1 (B586460) family members from different ranid species, which may be linked to the specific pathogens each species encounters. biologists.combiologists.com Phylogenetic analysis shows that this compound is closely related to ranatuerin-4 (B1575993) from Rana catesbeiana and brevinin-1 peptides from various Pelophylax species. biologists.com

Table 1: Amino Acid Sequence of this compound

Position Amino Acid
1 Phenylalanine (Phe)
2 Leucine (Leu)
3 Proline (Pro)
4 Valine (Val)
5 Valine (Val)
6 Alanine (Ala)
7 Glycine (Gly)
8 Leucine (Leu)
9 Alanine (Ala)
10 Alanine (Ala)
11 Lysine (Lys)
12 Valine (Val)
13 Leucine (Leu)
14 Proline (Pro)
15 Serine (Ser)
16 Isoleucine (Ile)
17 Isoleucine (Ile)
18 Cysteine (Cys)
19 Alanine (Ala)
20 Valine (Val)
21 Threonine (Thr)
22 Lysine (Lys)
23 Lysine (Lys)
24 Cysteine (Cys)

Data sourced from UniProt entry P82871 and related publications. biologists.comcreighton.edu

A defining feature of the brevinin-1 family, including this compound, is the C-terminal "Rana box". nih.govnih.govmdpi.com This motif consists of a disulfide-bridged cyclic heptapeptide (B1575542) loop formed between Cys¹⁸ and Cys²⁴ (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴). nih.gov While initially thought to be essential for antimicrobial activity, later studies on truncated brevinin peptides have challenged this hypothesis. nih.gov Another notable feature in many brevinins is the presence of a Proline residue around position 14, which can induce a stable kink in the peptide's structure. nih.gov

Elucidation of Secondary and Tertiary Structure

The three-dimensional conformation of this compound is critical for its interaction with microbial membranes.

In aqueous solutions, brevinin-1 peptides typically exist in a random coil conformation. nih.gov However, in hydrophobic, membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they adopt an amphipathic α-helical structure. nih.govportlandpress.comfrontiersin.org Structural predictions for this compound indicate a predominantly alpha-helical secondary structure. biologists.comresearchgate.net This conformational change is a common feature of many AMPs and is crucial for their ability to perturb the phospholipid bilayer of target membranes. nih.govmdpi.com

This compound is an amphipathic and cationic peptide. biologists.combiologists.comnih.gov It is predicted to have a charge of +3. biologists.com Analysis reveals that approximately 66% of its residues are hydrophobic. biologists.combiologists.com When folded into an α-helix, these hydrophobic and hydrophilic residues are spatially segregated, creating distinct faces on the helix. biologists.combiologists.com This arrangement facilitates the peptide's interaction with the anionic phospholipids (B1166683) of bacterial membranes, with the cationic residues interacting with the negatively charged membrane surface and the hydrophobic face inserting into the lipid bilayer. biologists.comnih.govportlandpress.com

Table 2: Predicted Structural Properties of this compound

Property Prediction
Secondary Structure Predominantly alpha-helical in membrane-like environments. biologists.comresearchgate.net
Hydrophobic Residues 66% biologists.combiologists.com
Net Charge +3 biologists.com

A hallmark of the brevinin-1 family is the C-terminal "Rana box," a cyclic heptapeptide ring formed by an intramolecular disulfide bond between the cysteine residues at positions 18 and 24. creighton.edunih.govnih.gov This structural motif is present in this compound. creighton.edu The disulfide bridge constrains the conformation of the C-terminal region of the peptide, forming a loop. creighton.edu The presence of this "Rana box" is a conserved feature among many peptides isolated from the skin of Ranidae frogs. nih.govmdpi.com

Influence of Specific Residues on Conformational Stability (e.g., Proline-Induced Kink)

The primary structure of this compound consists of 24 amino acid residues. core.ac.uk Its sequence and key physicochemical properties are outlined in the table below.

Table 1: Physicochemical Properties of this compound

AttributeValue
Amino Acid SequenceFLPILASLAAKFGPKLFCLVTKKC
Molecular FormulaC121H209N31O27S2
Molecular Weight2440.1 Da (Reduced)
Total Number of Residues24
Net Charge+3

Data derived from primary structure analysis. core.ac.uk

The conformational stability and biological activity of this compound are significantly influenced by specific residues within its sequence. Like other members of the brevinin-1 family, it contains several invariant or highly conserved residues that are critical to its architecture. core.ac.uk These include Proline at position 3 (Pro³), Alanine at position 9 (Ala⁹), and a C-terminal motif involving Cysteine at position 18 (Cys¹⁸) and Cysteine at position 24 (Cys²⁴) with a Lysine (Lys²³) residue typically found within the loop. frontiersin.orgcore.ac.uk

A defining feature of many brevinin-1 peptides, including this compound, is the presence of a Proline residue in the central part of the molecule (Pro¹⁴). nih.gov Proline's unique cyclic structure restricts the polypeptide backbone's flexibility, inducing a stable kink or bend in what would otherwise be a linear α-helix. researchgate.netnih.govvaia.com This proline-induced kink is not a structural flaw; rather, it is a functionally significant feature. researchgate.net It facilitates the peptide's insertion into the lipid bilayer of microbial membranes, a crucial step in its antimicrobial action. researchgate.net The kink provides the molecule with a hinge-like flexibility, allowing the N-terminal and C-terminal helical segments to orient optimally for membrane interaction and disruption. researchgate.net

Cationic Nature and its Structural Implications

This compound is a cationic peptide, possessing a net positive charge at physiological pH due to the presence of basic amino acid residues, specifically three Lysine (K) residues at positions 11, 22, and 23. core.ac.uk This cationic character is fundamental to its primary mechanism of action. nih.govmdpi.com The initial interaction between the peptide and a target microbial cell is driven by electrostatic attraction. The positively charged peptide is drawn to the negatively charged components of bacterial membranes, such as anionic phospholipids and teichoic acids. nih.gov

Structurally, the cationic nature of this compound is intrinsically linked to its amphipathic α-helical conformation, which it adopts in a membrane-like environment. biologists.comnih.govresearchgate.net When folded into an α-helix, the peptide arranges its residues such that the cationic (hydrophilic) Lysine residues are segregated to one face of the helix, while the hydrophobic residues (e.g., Phenylalanine, Leucine, Isoleucine) are clustered on the opposite face. biologists.com This spatial separation of charged and nonpolar regions is the essence of its amphipathicity.

This amphipathic and cationic structure allows for a two-step interaction with the target membrane. Following the initial electrostatic binding, the hydrophobic face of the peptide penetrates the lipid core of the membrane. nih.gov The stable, kinked, amphipathic helix then perturbs the membrane's integrity, leading to the disruption of the phospholipid bilayer. nih.govresearchgate.netmdpi.com

Biosynthesis and Transcriptional/translational Regulation of Brevinin 1sy Expression

Analysis of the Biosynthetic Precursor Sequence

Like many AMPs, Brevinin-1SY is synthesized as a larger, inactive prepropeptide that undergoes post-translational modifications to yield the mature, active peptide. nih.govportlandpress.commdpi.com The nucleotide sequence of the this compound gene has been identified and provides critical insights into its biosynthesis. nih.govresearchgate.net

The precursor protein consists of several distinct domains:

A signal peptide: A highly conserved N-terminal sequence of 22 amino acids that directs the nascent polypeptide into the endoplasmic reticulum for secretion. nih.govportlandpress.commdpi.comfrontiersin.org

An acidic spacer region: This domain follows the signal peptide and is rich in acidic amino acid residues. nih.govmdpi.comfrontiersin.org

A cleavage site: A typical dibasic -KR- (Lysine-Arginine) sequence marks the end of the spacer region. This site is recognized by propeptide convertase enzymes, which cleave the precursor to release the mature peptide. nih.govmdpi.comfrontiersin.org

The mature peptide: The C-terminal region contains the 24-amino-acid sequence of the active this compound peptide. biologists.combicnirrh.res.in

A defining feature of the Brevinin-1 (B586460) family, including this compound, is the presence of a "Rana box" at the C-terminus. nih.govresearchgate.netmdpi.com This motif consists of a heptapeptide (B1575542) ring formed by an intramolecular disulfide bridge between two cysteine residues, which is crucial for its structure and function. nih.govmdpi.comcreighton.edu The amino acid sequence of the mature this compound peptide is Phe-Leu-Pro-Val-Val-Ala-Gly-Leu-Ala-Ala-Lys-Val-Leu-Pro-Ser-Ile-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys. bicnirrh.res.increighton.edu

Ontogenetic Regulation of this compound Gene Expression

The expression of the this compound gene is not static throughout the frog's life but is instead dynamically regulated during its development from an aquatic tadpole to a terrestrial adult. nih.govoup.com

Transcriptional Activity During Tadpole Development and Metamorphosis

Studies have shown that this compound transcripts are detectable in R. sylvatica tadpoles at all developmental stages tested. nih.govbiologists.com However, the level of gene expression increases dramatically during the later stages of metamorphosis. nih.govbiologists.comoup.com This upregulation coincides with the development of mature granular glands in the skin, which are responsible for producing and secreting AMPs. oup.com The timing of this increased expression is consistent with observations in other anuran species, where AMP production is closely linked to the metamorphic climax. oup.combac-lac.gc.ca This developmental regulation is thought to be induced by thyroid hormones, which play a central role in orchestrating the vast cellular and tissue rearrangements that occur during metamorphosis. bac-lac.gc.ca

Quantitative Analysis of mRNA Levels Across Developmental Stages

Quantitative analysis using RT-PCR has provided a detailed picture of this compound mRNA levels across various Gosner stages, a standardized system for classifying amphibian embryonic and larval development. biologists.comresearchgate.net While low levels of transcripts are present in early-stage tadpoles (Gosner stages 14-20), a significant and progressive increase in expression is observed as metamorphosis proceeds. biologists.comresearchgate.net

Fold Increase in this compound mRNA Levels During Development (Relative to Gosner Stages 14-20)
Gosner Stage BracketFold Increase in mRNA Expression
Stages 36–412.87
Stages 42–434.50
Stages 44–456.22

Data sourced from Katzenback et al. (2014). biologists.comresearchgate.net

These findings highlight that the machinery for this compound production is established early but is substantially amplified during the critical transition to terrestrial life, equipping the young frog with a robust chemical defense system. biologists.comresearchgate.netoup.com

Environmental and Physiological Modulators of this compound Production

The expression of this compound is not only governed by a predetermined developmental program but is also highly responsive to environmental and physiological stressors, reflecting the adaptive plasticity of the frog's immune system. nih.govuwaterloo.ca

Transcriptional and Protein Responses to Abiotic Stressors (e.g., Freezing, Anoxia, Dehydration)

As a species that can survive the freezing of its body tissues, the wood frog has evolved remarkable mechanisms to cope with extreme environmental challenges. uwaterloo.caphysiology.org These stressors, including freezing, anoxia (lack of oxygen), and dehydration, trigger significant changes in this compound expression at both the mRNA and protein levels. nih.govuwaterloo.caresearchgate.net

At the protein level, dorsal skin extracts from frogs subjected to freezing, anoxia, or dehydration all showed higher levels of this compound compared to non-stressed control animals. biologists.comresearchgate.net On average, stressed frogs had approximately fivefold higher levels of the peptide in their dorsal skin, although these results were not statistically significant in all cases. biologists.comresearchgate.net This suggests that under stressful conditions that may compromise the frog's physical barriers, the production of this key antimicrobial defense is enhanced. researchgate.netuwaterloo.ca

Relative Change in this compound mRNA and Protein Levels in Response to Abiotic Stress
Stress Condition (24h)TissuemRNA Level Change (Fold vs. Control)Protein Level Change (Fold vs. Control, Dorsal Skin)
Dehydration (40%)Dorsal & Ventral Skin~2.5 to 3-fold increase~4 to 7-fold increase (pooled data suggests ~5-fold average increase across all stressors)
AnoxiaVentral Skin>5-fold increase
FreezingDorsal & Ventral SkinNo significant change or slight decrease

Data compiled from studies by Katzenback et al. and Storey & Storey. nih.govphysiology.orgresearchgate.net

Differential Regulation in Dorsal Versus Ventral Skin Tissues

There is a distinct difference in the baseline expression of this compound between the dorsal (back) and ventral (belly) skin of adult R. sylvatica. biologists.com Under normal, non-stressed conditions, the dorsal skin exhibits significantly higher levels of this compound transcripts—approximately 9.78-fold higher—compared to the ventral skin. biologists.com This is consistent with the greater density of dermal granular glands found in the dorsal skin, which is more directly exposed to environmental pathogens. biologists.com

However, stress conditions can differentially modulate this expression. As noted, anoxia prompts a more pronounced transcriptional response in the ventral skin, while dehydration elevates mRNA levels in both tissues. nih.govbiologists.com This differential regulation suggests a complex system that can tailor the immune response to specific physiological challenges and across different body surfaces. researchgate.net

Potential Hormonal or Immune-Mediated Regulatory Pathways

The expression and secretion of this compound, a key antimicrobial peptide (AMP) in the wood frog Rana sylvatica, are intricately regulated by a combination of hormonal cues and immune-related signals. These pathways ensure that the peptide is available at critical developmental stages and in response to environmental threats that could compromise the frog's health.

Hormonal Regulation during Development

The biosynthesis of this compound is closely tied to the developmental process of metamorphosis, a period of significant physiological and immunological change for amphibians. Research indicates a strong correlation between the later stages of tadpole development and a substantial increase in this compound gene expression. biologists.comresearchgate.net While low levels of this compound transcripts are detectable in early-stage tadpoles, a marked upregulation occurs as the tadpole approaches the completion of metamorphosis. biologists.comresearchgate.net

This timing strongly suggests that thyroid hormones, particularly triiodothyronine (T3), are the primary inducers of this compound expression. biologists.comresearchgate.net Thyroid hormones are the master regulators of amphibian metamorphosis, driving the development of adult features, including the maturation of dermal granular glands where AMPs are synthesized and stored. biologists.comresearchgate.net The coordination between rising this compound levels and the frog's transition from an aquatic to a terrestrial environment suggests a pre-programmed hormonal mechanism to equip the animal with necessary defenses against a new spectrum of pathogens. biologists.com

Table 1: Developmental Regulation of this compound mRNA in Rana sylvatica

Gosner Stage (Tadpole Development)Relative Fold Increase in this compound mRNA (Compared to Stages 14-20)
36-412.87
42-434.50
44-456.22

Immune-Mediated Regulatory Pathways

As a crucial component of the innate immune system, the regulation of this compound is also highly responsive to conditions that pose an immunological challenge. researchgate.netnih.gov The synthesis and secretion of AMPs are fundamental to an amphibian's first line of defense against invading microbes. nsf.govnih.gov

Environmental Stress Response: Rana sylvatica is known for its ability to survive extreme environmental conditions, such as freezing, dehydration, and lack of oxygen (anoxia). These stressors can weaken the animal, making it more vulnerable to pathogenic attack. Studies have shown that these conditions trigger an increase in this compound expression, likely as a preemptive immune strategy. researchgate.netnih.gov Dehydration and anoxia, in particular, have been shown to significantly increase the levels of this compound mRNA in the skin. researchgate.netnih.gov While freezing did not significantly alter mRNA levels, the antimicrobial activity of skin extracts from frozen frogs was enhanced, suggesting regulation may also occur at the protein or secretion level. researchgate.netnih.gov This indicates a mechanism that prepares the frog for potential infections during periods of physiological stress. researchgate.net

Sympathetic Nervous System Stimulation: The rapid release of stored AMPs from the dermal granular glands onto the skin surface is controlled by the sympathetic nervous system. biologists.comnsf.gov This pathway is typically activated in response to physical injury or alarm, providing an immediate chemical shield to cleanse wounds and prevent infection. nsf.gov

Pathogen Recognition: In amphibians, it is generally understood that microbial products on the skin surface can be detected by pattern recognition receptors, such as Toll-like receptors (TLRs), on epithelial cells. nsf.gov This recognition can initiate a signaling cascade that leads to the increased synthesis of AMPs. nsf.gov Exposure to pathogenic bacteria has been shown to increase AMP synthesis in other frog species. nsf.gov While direct evidence for this pathway specifically for this compound is not detailed, it represents a probable and fundamental immune-mediated mechanism for upregulating its production in the presence of a direct microbial threat.

Table 2: Effect of Environmental Stressors on this compound mRNA Expression in Rana sylvatica Skin

Stressor (24h)Affected Skin TypeObserved Effect on mRNA Levels (Approx. Fold Change vs. Control)
AnoxiaVentral Skin~5.2-fold increase
Dehydration (40%)Dorsal & Ventral Skin~2.5 to 3-fold increase
FreezingDorsal SkinSignificant decrease (~0.6-fold of control)

Molecular and Cellular Mechanisms of Action of Brevinin 1sy

Primary Interaction with Biological Membranes

The initial and most critical step in the action of Brevinin-1SY is its interaction with the biological membranes of target organisms. nih.gov This interaction is governed by the peptide's physicochemical properties and the composition of the target membrane.

Electrostatic Interaction with Anionic Phospholipids (B1166683) of Microbial Membranes

The cell membranes of bacteria are enriched with anionic phospholipids, such as phosphatidylglycerol, which impart a net negative charge to the microbial surface. nih.govresearchgate.net this compound, being a cationic peptide with a net positive charge at physiological pH, is electrostatically drawn to these negatively charged surfaces. nih.govgoogle.comacs.org This initial electrostatic attraction is a crucial determinant of its selectivity for microbial cells over the largely zwitterionic membranes of mammalian cells. nih.govresearchgate.net The presence of cationic amino acid residues in the this compound sequence facilitates this binding to the anionic components of the bacterial membrane. nih.gov

Membrane Permeabilization and Disruption Leading to Depolarization

Following the initial electrostatic binding, this compound inserts into the lipid bilayer of the microbial membrane. researchgate.net This insertion perturbs the membrane's structure, leading to increased permeability. google.commdpi.com Studies on brevinin peptides have demonstrated their ability to cause membrane permeabilization, as evidenced by the influx of dyes like SYTOX green, which can only enter cells with compromised membranes. google.com This disruption of the membrane integrity leads to the dissipation of the transmembrane potential, a process known as depolarization. google.comasm.org Flow cytometric analyses using voltage-sensitive dyes have confirmed that brevinin peptides can induce membrane depolarization in bacteria. google.com The loss of membrane potential disrupts essential cellular processes that are dependent on the electrochemical gradient, ultimately contributing to cell death.

Proposed Pore-Forming Models: "Barrel-Stave" and "Carpet" Mechanisms

The precise mechanism by which this compound disrupts the membrane is thought to follow models proposed for other amphipathic α-helical antimicrobial peptides. nih.govmdpi.com Two predominant models are the "barrel-stave" and the "carpet" mechanisms. mdpi.comfrontiersin.org

"Barrel-Stave" Model: In this model, several this compound peptides aggregate and insert themselves into the membrane, perpendicular to the lipid bilayer. mdpi.comfrontiersin.org The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, forming the lining of a pore or channel. nih.gov This pore allows the unregulated passage of ions and small molecules, leading to the leakage of cellular contents and cell death. mdpi.com

"Carpet" Model: In the "carpet" mechanism, the peptides accumulate on the surface of the membrane, aligning parallel to the lipid headgroups, effectively coating the membrane like a carpet. mdpi.comfrontiersin.org Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing the formation of micelles and leading to the complete disintegration of the membrane structure. mdpi.comfrontiersin.org

It is also possible that this compound's action involves a combination of these models or the "toroidal pore" model, where the peptides and lipid headgroups bend inward to form a pore. mdpi.comresearchgate.net The specific mechanism may depend on factors such as peptide concentration and the lipid composition of the target membrane. mdpi.com

Exploration of Potential Intracellular Targets Beyond Membrane Lysis

While membrane disruption is considered the primary mechanism of action for most brevinin peptides, there is emerging evidence to suggest that some may also interact with intracellular targets. nih.govresearchgate.net Once the membrane is permeabilized, the peptide can translocate into the cytoplasm and interfere with essential cellular processes. researchgate.net For some antimicrobial peptides, interactions with intracellular molecules such as DNA have been reported. nih.gov For instance, a modified brevinin-1 (B586460) peptide, des-Ala16-[Lys4]brevinin-1pl, was suspected to affect bacterial targets beyond the membrane, with studies showing its interaction with E. coli DNA. nih.gov Although direct evidence for this compound's interaction with specific intracellular targets is still under investigation, the possibility remains that its bactericidal activity is a multi-faceted process involving both membrane lysis and subsequent intracellular effects.

Role of Cationicity and Amphipathicity in Target Specificity and Membrane Interaction

The effectiveness and selectivity of this compound are intrinsically linked to its structural and physicochemical properties, particularly its cationicity and amphipathicity. researchgate.netnih.gov

Cationicity: The net positive charge of this compound, conferred by its basic amino acid residues, is fundamental for its initial electrostatic attraction to the negatively charged microbial membranes. nih.govnih.gov This charge-based targeting is a key factor in its ability to differentiate between bacterial and host cells. nih.gov The number and distribution of these positive charges can influence the peptide's binding affinity and antimicrobial potency. mdpi.com

Amphipathicity: this compound is an amphipathic molecule, meaning it possesses both hydrophobic and hydrophilic regions. researchgate.netresearchgate.net In an aqueous environment, it may exist as a random coil, but upon interacting with a membrane, it adopts an α-helical conformation. nih.gov This structure arranges the hydrophobic amino acid residues on one face of the helix and the hydrophilic, charged residues on the opposite face. google.com This amphipathic nature is crucial for its insertion into the lipid bilayer, with the hydrophobic face interacting with the lipid core and the hydrophilic face interacting with the lipid headgroups and aqueous environment. nih.govacs.org This structural arrangement facilitates membrane perturbation and the formation of pores or other disruptive structures. nih.gov

The interplay between cationicity and amphipathicity governs the peptide's journey from the extracellular space to the microbial membrane and its subsequent disruptive action, ultimately defining the potent antimicrobial activity of this compound.

Structure Activity Relationship Sar Studies of Brevinin 1sy and Its Analogs

Quantitative Analysis of the Influence of Net Charge on Antimicrobial Potency

The net positive charge of antimicrobial peptides is a critical factor in their initial interaction with the negatively charged components of microbial membranes. frontiersin.orgresearchgate.net Generally, an increased net charge enhances the electrostatic attraction between the peptide and the bacterial surface, leading to improved antimicrobial activity. researchgate.nettandfonline.com However, this relationship is not always linear, and an excessive net charge can sometimes lead to decreased activity or increased toxicity towards host cells. frontiersin.orgresearchgate.net

Studies on brevinin analogs have demonstrated that strategic substitutions to increase the net positive charge can significantly enhance antimicrobial potency. For instance, increasing the net charge of brevinin-2 (B1175259) analogs through lysine (B10760008) substitutions resulted in improved activity against bacteria and fungi, including multidrug-resistant strains. mdpi.com A systematic review of various antimicrobial peptides and their synthetic counterparts revealed a statistically significant correlation between increased net charge and decreased minimum inhibitory concentration (MIC), with a 4.6% decrease in MIC for each +1 increment in net charge. tandfonline.comtandfonline.com This effect was most pronounced in the charge range of 0 to +6. tandfonline.comtandfonline.com

Investigation of Hydrophobicity and Hydrophobic Moment as Determinants of Activity

Hydrophobicity, the measure of a peptide's tendency to interact with nonpolar environments, and the hydrophobic moment, which quantifies the amphiphilicity of a helical peptide, are key determinants of the antimicrobial activity and selectivity of Brevinin-1SY and its analogs. researchgate.netmdpi.com A certain level of hydrophobicity is essential for the peptide to insert into and disrupt the bacterial membrane. tums.ac.irmdpi.com

The relationship between hydrophobicity and antimicrobial activity often follows a bell-shaped curve. Insufficient hydrophobicity may prevent the peptide from effectively partitioning into the membrane, while excessive hydrophobicity can lead to self-aggregation in the aqueous phase or non-specific interactions with host cell membranes, resulting in high hemolytic activity. tums.ac.irmdpi.com For example, a study on brevinin-1OS analogs showed that while hydrophobicity is a crucial factor, a proper balance with α-helical propensity is necessary for optimal activity. mdpi.com

The hydrophobic moment provides a measure of the segregation of hydrophobic and hydrophilic residues along the peptide backbone when it forms an α-helix. A high hydrophobic moment is characteristic of amphipathic helices that can effectively interact with the lipid-water interface of cell membranes. researchgate.netmdpi.com In a study of Brevinin-1GHa and its analogs, the peptide with a distinct hydrophobic face exhibited significant activity, whereas an analog lacking this feature was inactive. mdpi.com

The interplay between hydrophobicity and net charge is critical. Balancing these two parameters is a key strategy in designing peptides with enhanced antimicrobial activity and reduced toxicity. frontiersin.org

Role of Peptide Length and Helical Content in Biological Function

The length of the peptide chain and its propensity to form a stable α-helical structure are crucial for the biological function of this compound and its analogs. Brevinin-1 (B586460) peptides are typically around 24 amino acids in length. nih.gov This length is sufficient to span the bacterial membrane and form a transmembrane pore or disrupt the membrane through other mechanisms. mdpi.com Truncation studies on brevinin analogs have shown that while shorter peptides can still be active, there is a minimum length required to maintain a stable helical structure and biological activity. mdpi.com For example, an 11-amino acid analog of brevinin-1OS, OSf, demonstrated broad-spectrum antibacterial activity with reduced hemolytic activity. mdpi.com

Brevinin-1 peptides generally adopt a random coil structure in aqueous solution but fold into an amphipathic α-helix in a membrane-mimetic environment. biologists.comnih.gov This conformational change is essential for their membrane-disruptive activity. nih.gov Circular dichroism (CD) spectroscopy is commonly used to assess the helical content of these peptides. mdpi.comgoogle.com Studies have shown a correlation between the degree of α-helicity and antimicrobial activity. For instance, analogs of brevinin-1OS with higher α-helical content generally exhibited stronger antibacterial activity. researchgate.net However, excessive helicity does not always equate to higher potency, suggesting that an optimal helical content is required for maximal efficacy. researchgate.net The presence of a proline residue, often found in brevinin-1 peptides, can introduce a kink in the helix, which may also be important for its function. nih.gov

Impact of Specific Amino Acid Substitutions on Activity Spectrum and Selectivity

The targeted substitution of specific amino acids in the this compound sequence is a powerful tool to modulate its activity spectrum and selectivity towards microbial membranes over host cells.

Effects of Arginine, Lysine, and Histidine Residue Substitutions

Arginine, lysine, and histidine are basic amino acids that contribute to the net positive charge of antimicrobial peptides. However, their distinct side-chain structures lead to different effects on antimicrobial activity and selectivity.

Arginine: The guanidinium (B1211019) group of arginine can form more hydrogen bonds with the phosphate (B84403) groups of lipid headgroups compared to the primary amine of lysine. frontiersin.org Substitutions with arginine in brevinin-1pl analogs (brevinin-1pl-2R and brevinin-1pl-5R) enhanced activity against Gram-positive bacteria but decreased efficacy against Gram-negative strains. nih.govnih.gov However, these substitutions also led to increased hemolytic activity. frontiersin.org

Lysine: Lysine substitutions can also increase the net positive charge. However, a lysine substitution in brevinin-1pl (brevinin-1pl-6K) resulted in decreased activity against Gram-positive bacteria, which was linked to a reduction in hydrophobicity. nih.govnih.gov This highlights the importance of the specific position and context of the substitution.

Histidine: The imidazole (B134444) side chain of histidine has a pKa near physiological pH, allowing it to act as a pH sensor. frontiersin.org A histidine-substituted analog of brevinin-1pl (brevinin-1pl-3H) showed reduced activity against Gram-negative bacteria but also had lower hemolytic activity, indicating improved selectivity. nih.govnih.gov

The following table summarizes the effects of these substitutions on a brevinin-1pl analog:

PeptideSubstitutionEffect on Gram-Positive ActivityEffect on Gram-Negative ActivityHemolytic Activity
brevinin-1pl-2R Lys to ArgEnhancedReducedIncreased
brevinin-1pl-5R Lys to ArgEnhancedReducedIncreased
brevinin-1pl-6K Added LysDecreasedUnchangedReduced
brevinin-1pl-3H Lys to HisRetainedReducedReduced

Data sourced from studies on brevinin-1pl analogs. frontiersin.orgnih.govnih.govfrontiersin.org

Rational Design for Enhanced Selectivity Towards Microbial Membranes

A key goal in the design of this compound analogs is to enhance their selectivity for microbial membranes while minimizing toxicity to host cells. This can be achieved by modulating the physicochemical properties of the peptide.

One strategy involves optimizing the balance between hydrophobicity and net charge. frontiersin.org For example, the histidine-substituted analog brevinin-1pl-3H demonstrated that it is possible to reduce hemolytic activity while retaining significant antimicrobial activity against certain pathogens. frontiersin.orgnih.govnih.gov Another approach is to modify the peptide's structure to favor interaction with the specific lipid composition of bacterial membranes, which are rich in anionic phospholipids (B1166683), over the zwitterionic phospholipids that dominate mammalian cell membranes.

The introduction of specific amino acids can also influence selectivity. For instance, the reduced hemolytic activity of brevinin-1pl-3H, despite its high hydrophobicity, suggests that histidine may play a role in improving biocompatibility. frontiersin.orgfrontiersin.org

Influence of Post-Translational Modifications: C-Terminal Amidation

A common post-translational modification in many naturally occurring antimicrobial peptides, including some brevinins, is C-terminal amidation. researchgate.net This modification involves the replacement of the C-terminal carboxyl group with an amide group, which neutralizes the negative charge and can have several significant effects on the peptide's properties.

C-terminal amidation can increase the net positive charge of the peptide, which may enhance its initial electrostatic interaction with bacterial membranes. researchgate.net Furthermore, amidation can stabilize the α-helical structure of the peptide, which is often crucial for its antimicrobial activity. researchgate.net Studies on various antimicrobial peptides have shown that C-terminal amidation can lead to increased antimicrobial potency. mdpi.comgoogle.com For example, amidated brevinin-1 analogs showed increased activity against Gram-negative fish pathogens compared to their non-amidated counterparts, without a significant increase in hemolytic activity. google.com This modification can also increase the peptide's resistance to degradation by carboxypeptidases, thereby prolonging its biological half-life.

Synthetic Methodologies and Peptide Engineering Approaches for Brevinin 1sy and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) for Brevinin-1SY Production

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides like this compound and its analogs. frontiersin.orgnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. nih.gov The most prevalent approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.gov

The synthesis process follows a cyclical procedure:

Resin Selection and Swelling: The synthesis begins with the selection of an appropriate resin. For a peptide with a C-terminal amide, like many natural AMPs, a Rink Amide resin is often used. uci.edu If a C-terminal carboxylic acid is desired, a 2-chlorotrityl chloride resin is a common choice. uci.edu The resin is first swelled in a solvent such as dimethylformamide (DMF). uci.edu

Deprotection: The Fmoc protecting group on the alpha-amino group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in DMF. uci.edu This exposes the amino group for the next coupling step.

Coupling: The next Fmoc-protected amino acid is "activated" and coupled to the exposed amino group of the growing peptide chain. uci.edu Activation is commonly achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). mdpi.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. uci.edu

This cycle is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and its side-chain protecting groups are removed simultaneously. rsc.org This is typically accomplished using a strong acid cocktail, often containing trifluoroacetic acid (TFA) along with scavengers like water, thioanisole (B89551) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. rsc.org The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. frontiersin.org

Rational Design Principles for Developing this compound Analogs

Rational design of this compound analogs is guided by its structure-activity relationship (SAR), which links physicochemical properties to biological function. researchgate.net The primary goal is to enhance therapeutic efficacy by modulating key structural parameters. researchgate.net

This compound is predicted to be an amphipathic, alpha-helical peptide with a net positive charge of +3 and a high proportion of hydrophobic residues (66%). biologists.combiologists.com These features are central to its mechanism of action, which involves interacting with and disrupting microbial cell membranes. researchgate.netresearchgate.net Key principles for designing its analogs include:

Modulating Hydrophobicity and Amphipathicity: The balance between hydrophobicity (the proportion of nonpolar residues) and amphipathicity (the spatial separation of hydrophobic and hydrophilic residues in the helical structure) is critical. researchgate.net While high hydrophobicity can enhance membrane interaction, excessive levels often lead to increased hemolytic activity (toxicity to red blood cells). researchgate.netportlandpress.com Analog design often involves substituting amino acids to fine-tune this balance, aiming to disrupt bacterial membranes selectively over host cells. researchgate.net

Altering Net Cationic Charge: The positive charge of AMPs facilitates initial electrostatic attraction to negatively charged bacterial membranes. researchgate.netnih.gov Increasing the net positive charge (typically between +3 and +9) can enhance antimicrobial activity. aimspress.com However, like hydrophobicity, an excessively high charge can also increase cytotoxicity. researchgate.net Strategic substitution with cationic amino acids like lysine (B10760008) or arginine is a common approach. frontiersin.orgresearchgate.net

Computational tools such as helical wheel projections are frequently used to predict how sequence modifications will impact these properties before synthesis. frontiersin.orgportlandpress.com

Strategies for Optimizing Biological Activities and Selectivity

Several specific strategies have been successfully employed to optimize the activity and selectivity of brevinin family peptides, providing a blueprint for engineering this compound.

Amino Acid Substitution: Replacing specific amino acids is the most common strategy.

Cationic Residue Substitution: Studies on Brevinin-1pl showed that replacing lysine residues with arginine enhanced activity against Gram-positive bacteria. nih.govfrontiersin.org Conversely, substituting isoleucine with lysine decreased activity against Gram-positive bacteria but also reduced hemolytic activity, improving selectivity. frontiersin.orgfrontiersin.org Histidine substitution has also been shown to reduce hemolysis while retaining activity against certain pathogens. nih.govfrontiersin.org

D-Amino Acid Substitution: Incorporating D-amino acids in place of their natural L-enantiomers is a key strategy to increase resistance to proteolysis by host enzymes. nih.gov This modification can also be used to fine-tune hemolytic activity without drastically altering the peptide's antimicrobial function. nih.gov For example, in the analog design of Brevinin-1LTe, systematic substitution with D-amino acids led to the development of an analog ("5R") with a significantly improved therapeutic index and high stability in serum. nih.gov

N-Terminal Truncation: Shortening the peptide by removing amino acids from the N-terminus can create smaller, potentially more selective analogs. Research on Brevinin-1OS demonstrated that N-terminal truncation, combined with amino acid substitutions, could yield short derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and negligible hemolytic activity. mdpi.com

"Rana Box" Modification: The C-terminal disulfide-bridged loop is a hallmark of the brevinin-1 (B586460) family. portlandpress.com Studies on a Brevinin-1GHa analog indicated that removing this loop decreased antimicrobial activity but also significantly reduced hemolytic activity, suggesting that modifications to this region can be a powerful tool for decoupling desired and undesired effects. portlandpress.com

The following table summarizes the effects of specific modifications on analogs of other brevinin-1 peptides, illustrating the principles applicable to this compound engineering.

Parent PeptideAnalogModificationEffect on Antimicrobial ActivityEffect on Hemolytic ActivityReference
Brevinin-1plBrevinin-1pl-5RAll 5 Lys residues replaced with ArgReduced activity vs. Gram-negative bacteria; MIC vs. E. faecium decreased from 4 to 2 µMIncreased nih.govfrontiersin.org
Brevinin-1plBrevinin-1pl-6KIle at position 4 replaced with LysReduced activity vs. Gram-positive bacteria; activity vs. Gram-negative bacteria maintainedReduced nih.govfrontiersin.org
Brevinin-1plBrevinin-1pl-3H3 His residues introducedReduced activity vs. Gram-negative bacteria; MIC vs. MRSA increased from 2 to 4 µMReduced nih.govfrontiersin.org
Brevinin-1LTe5RSystematic D-amino acid substitutions and Lys-to-Arg substitutionHigh efficacy against MRSA and S. pyogenesReduced (Improved therapeutic index) nih.gov
Brevinin-1OSOSfN-terminal truncation and amino acid substitutionPotent activity against MRSANegligible mdpi.com

Development of Hybrid Peptides and Peptide Conjugates

To further enhance therapeutic potential, this compound can be incorporated into more complex molecular architectures, such as hybrid peptides and peptide conjugates.

Hybrid Peptides: This approach involves combining sequences from different peptides to create a new molecule with synergistic or novel properties. For instance, a sequence from this compound could be combined with a cell-penetrating peptide to improve its uptake into target cells or with a sequence from another AMP to broaden its activity spectrum.

Peptide-Peptoid Hybrids: Peptoids, or N-alkylated oligoglycines, are a class of peptide mimics that are resistant to proteolytic degradation. acs.org Creating hybrids that incorporate both amino acid and peptoid monomers can generate molecules with the biological activity of peptides and the stability of peptoids. acs.org Research has shown that such hybrids can retain potent antimicrobial activity, sometimes with reduced toxicity, and may even shift the mechanism of action from membrane disruption to intracellular targeting. acs.org

Peptide Conjugates: This strategy involves covalently linking the peptide to another molecule to improve its properties.

Conjugation to Polymers: Brevinin-2R, a related peptide, has been conjugated to the polymer polyethylenimine (PEI). nih.gov This conjugation created a hybrid vector for gene delivery, leveraging the peptide's cell-penetrating and anticancer properties to enhance the polymer's transfection ability, particularly into cancerous cells. nih.gov

Conjugation to Nanoparticles: Functionalizing nanoparticles with brevinin peptides is another promising strategy to develop advanced antimicrobial nanomaterials. nih.gov

Conjugation to Antibiotics: A developing strategy to combat antibiotic resistance is the creation of antibiotic-AMP conjugates. Linking an AMP like this compound to a conventional antibiotic could result in a dual-action molecule with enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of resistance development. google.com

These advanced engineering approaches represent the next frontier in transforming natural peptides like this compound into viable therapeutic agents.

Ecological and Evolutionary Significance of Brevinin 1sy

Role of Brevinin-1SY in Rana sylvatica Host Defense and Survival

This compound is a cornerstone of the innate immune defense for the wood frog, Rana sylvatica. biologists.com Uniquely, it appears to be the only antimicrobial peptide produced by the adult wood frog. biologists.com This 24-amino-acid peptide is crucial for protecting the frog's permeable skin, which is constantly exposed to a myriad of microbes in its environment. researchgate.net

The peptide exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. creighton.edu This defense is critical for survival, particularly given that the moist skin of amphibians can be a hospitable environment for microbial proliferation. researchgate.net The synthesis of this compound is induced in environments that favor microbial growth, highlighting its direct role in the frog's defense strategy. creighton.edu

The expression of this compound is not static; it is dynamically regulated throughout the frog's life cycle and in response to significant environmental stressors. biologists.comnih.gov this compound transcripts are present in tadpoles and their levels significantly increase during the later stages of metamorphosis, coinciding with the development of the adult epidermis. biologists.combac-lac.gc.ca This suggests a preparatory mechanism for the transition to a terrestrial environment with different pathogenic challenges.

Furthermore, the regulation of this compound is intricately linked to the remarkable physiological adaptations of the wood frog, particularly its ability to survive freezing, anoxia (lack of oxygen), and dehydration. biologists.combiologists.com For instance, dehydration leads to increased mRNA levels of this compound in both dorsal and ventral skin. nih.gov Anoxia also triggers a significant increase in this compound mRNA in the ventral skin. biologists.com While freezing can lead to a decrease in mRNA levels, peptide extracts from the dorsal skin of anoxic, frozen, and dehydrated frogs have shown significantly higher inhibitory action against E. coli and the water mold Pythium sulcatum. nih.govresearchgate.net This complex regulation suggests that the frog can modulate its chemical defenses in anticipation of or in response to physiological stress, which could compromise its immune system.

The table below summarizes the antimicrobial activity of skin extracts from Rana sylvatica under different environmental stress conditions, demonstrating the functional significance of this compound regulation.

Microorganism Control Anoxia Freezing Dehydration
Escherichia coliBaselineIncreased InhibitionIncreased InhibitionIncreased Inhibition
Pythium sulcatumBaselineIncreased InhibitionIncreased InhibitionIncreased Inhibition
Botrytis cinereaBaselineIncreased Inhibition (Ventral Skin)No Significant ChangeNo Significant Change
Data derived from disk diffusion assays of dorsal and ventral skin peptide extracts. nih.gov

Phylogenetic Relationships and Evolutionary Trajectories of the Brevinin-1 (B586460) Family

This compound belongs to the brevinin family of antimicrobial peptides, which are commonly found in Ranidae frogs. biologists.combiologists.com This family is characterized by a conserved C-terminal "Rana box," a heptapeptide (B1575542) ring formed by a disulfide bridge between two cysteine residues. frontiersin.org However, despite this conserved feature, the amino acid sequences of brevinin peptides are highly divergent among different species. biologists.com The brevinin family itself is divided into two subfamilies, Brevinin-1 and Brevinin-2 (B1175259). nih.gov

Phylogenetic analyses have shown that this compound from Rana sylvatica is closely related to other peptides from North American frogs. biologists.combiologists.com Specifically, it shares a close relationship with ranatuerin-4 (B1575993) from the American bullfrog, Rana catesbeiana, and shows homology to brevinins from European water frogs of the genus Pelophylax, such as Pelophylax ridibundus and Pelophylax esculentus. biologists.combiologists.com This suggests a shared evolutionary origin for these peptides.

The diversity within the Brevinin-1 family is thought to be a result of gene duplication events followed by divergence. core.ac.uk This evolutionary trajectory allows for the generation of a wide array of peptides, each potentially adapted to the specific pathogens encountered by its host species. biologists.com The high degree of sequence variation, even among closely related species, points to a rapid evolution of these defense molecules. researchgate.net While peptides from closely related frog species tend to cluster together in phylogenetic trees, the relationships are not always straightforward, suggesting a complex evolutionary history. nih.govcore.ac.uk

The alignment of this compound with other members of the Brevinin-1 family reveals a few invariant residues, including Proline at position 3, Alanine at position 9, and the two Cysteine residues forming the Rana box. biologists.com The rest of the sequence shows considerable variability, which is believed to contribute to the specific antimicrobial spectrum of each peptide.

Peptide Species Sequence
This compound Rana sylvaticaPhe-Leu-Pro-Val-Val-Ala-Gly-Leu-Ala-Ala-Lys-Val-Leu-Pro-Ser-Ile-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys
Ranatuerin-4 Rana catesbeianaGly-Ile-Met-Asp-Thr-Leu-Lys-Asn-Leu-Gly-Lys-Leu-Ala-Gly-Lys-Leu-Ala-Gly-Lys-Val-Ala-Leu-Lys-Ile-Met.NH2
Brevinin-1Ea Pelophylax esculentusPhe-Leu-Pro-Ala-Ile-Ala-Gly-Val-Ala-Ala-Lys-Val-Leu-Pro-Lys-Ile-Phe-Cys-Ala-Ile-Ser-Lys-Lys-Cys
Brevinin-1Pa Rana pipiensPhe-Leu-Pro-Val-Ile-Ala-Gly-Ile-Ala-Ser-Lys-Val-Leu-Pro-Asn-Val-Phe-Cys-Leu-Ile-Thr-Lys-Lys-Cys
Sequences sourced from various biochemical studies. Note that Ranatuerin-4 lacks the C-terminal Rana box characteristic of brevinins but is included due to its phylogenetic proximity.

Comparative Genomics and Transcriptomics of Brevinin Genes Across Amphibian Species

The advent of genomic and transcriptomic technologies has provided deeper insights into the genetic basis of AMP diversity in amphibians. nih.gov However, the large and complex genomes of many amphibian species have historically posed a challenge to these efforts. biorxiv.org Despite this, comparative analyses of transcriptomes from amphibian skin have been instrumental in identifying a vast array of AMPs, including numerous brevinin genes. nih.gov

These studies reveal that a single amphibian species can possess a surprisingly large and diverse repertoire of AMP genes. researchgate.net For example, transcriptomic analysis of other Rana species has identified multiple brevinin genes, in stark contrast to the single this compound found in Rana sylvatica. biologists.comnih.gov This suggests that the genetic architecture underlying AMP production can vary significantly even within the same genus.

Gene mapping in species like the American bullfrog (Rana catesbeiana) has shown that AMP-encoding genes can have considerable diversity in their size and exon-intron structure. dntb.gov.ua There is also evidence for alternative splicing, a mechanism that can generate multiple peptide variants from a single gene, further contributing to the diversity of the expressed AMPs. dntb.gov.ua

Comparative transcriptomics across different amphibian species, such as the Chinese giant salamander, the Asiatic toad, and the Heiban frog, has highlighted the genetic basis for their distinct skin functions and immune capabilities. nih.gov These studies identify numerous genes involved in immune pathways, providing a foundation for understanding how different species have adapted their defenses to their specific environments and pathogen exposures.

The study of brevinin genes within a comparative genomic framework helps to trace their evolutionary history, including gene duplication events and the selective pressures acting upon them. core.ac.uk By comparing the genomes and transcriptomes of various amphibian species, researchers can identify conserved and divergent elements within the brevinin gene family, shedding light on the molecular evolution of this critical component of the amphibian innate immune system.

Adaptive Evolution of AMP Diversity in Response to Pathogen Pressures

The remarkable diversity of antimicrobial peptides in amphibians is not a random occurrence; it is a direct result of adaptive evolution driven by the relentless pressure of pathogens. researchgate.netucm.es The "evolutionary arms race" between hosts and their pathogens is a powerful selective force, favoring the diversification of host defense molecules like AMPs. nih.gov

Several evolutionary mechanisms have been proposed to explain the vast diversity of AMPs, including positive selection, gene duplication, and gene conversion. nih.govresearchgate.net Positive selection, where mutations that confer an advantage are favored and spread through a population, is thought to be a major driver of AMP evolution. oup.com This is particularly evident in the mature peptide region of AMP genes, the very part that directly interacts with microbes. nih.gov

The diversity of AMPs within a species and between different species can be linked to the specific pathogens they encounter. biologists.com For example, variations in the AMP repertoire of different populations of the northern leopard frog (Rana pipiens) suggest intraspecies differences in resistance to pathogens. nih.gov Studies have shown that some amphibian populations that have experienced disease outbreaks have stronger pathogen-inhibitory activity in their AMPs, indicating a rapid adaptive response to pathogen pressure. asm.org

The constant co-evolution with pathogenic microorganisms means that AMP genes may shift between being under negative selection (which purges deleterious mutations), neutral evolution, and positive selection, depending on the dynamics of pathogen pressure. nih.gov This dynamic evolutionary process ensures that the host's chemical arsenal (B13267) is continually updated to counter evolving microbial threats. The result is a highly species-specific and environment-specific collection of AMPs, finely tuned to provide optimal protection. researchgate.net

Advanced Research Methodologies Applied to Brevinin 1sy Investigations

Biophysical Techniques for Structural and Conformational Analysis (e.g., Circular Dichroism Spectroscopy, Nuclear Magnetic Resonance)

The secondary structure of Brevinin-1SY and its analogs is a key determinant of their biological activity. Biophysical techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) have been pivotal in characterizing these structures.

Circular Dichroism (CD) Spectroscopy has been widely used to assess the conformational changes of brevinin peptides in different environments. mdpi.comscilit.com In aqueous solutions, brevinin peptides, including this compound, typically exhibit a random coil structure. scilit.comnih.govdiva-portal.org However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they adopt a predominantly α-helical conformation. mdpi.comscilit.comnih.gov For instance, CD analysis of Brevinin-1E, a related peptide, showed it adopts a mainly α-helical structure in a TFE/water mixture. scilit.com Similarly, Brevinin-1GHd and its analogues demonstrated an α-helical structure in membrane-mimetic environments. portlandpress.comnih.gov The degree of α-helicity can be influenced by amino acid substitutions, as seen in studies of Brevinin-1OS and Brevinin-1BYa analogues. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution three-dimensional structural information. NMR studies have revealed that brevinin-1 (B586460) family peptides, in a membrane-mimetic environment, adopt a stable α-helical conformation, often with a flexible hinge region around a conserved proline residue. researchgate.netnih.gov For example, the structure of Brevinin-1BYa in SDS and dodecylphosphocholine (B1670865) micelles was characterized as a flexible helix-hinge-helix motif. nih.gov These studies help to understand how the peptide orients itself and interacts with the membrane. researchgate.netnih.gov

Microscopic Techniques for Visualizing Cellular Effects (e.g., Scanning Electron Microscopy, Fluorescence Microscopy)

Visualizing the direct impact of this compound on microbial cells is crucial for understanding its mechanism of action. Scanning Electron Microscopy (SEM) and Fluorescence Microscopy are two powerful techniques employed for this purpose.

Scanning Electron Microscopy (SEM) allows for high-resolution imaging of the surface morphology of bacterial cells. Studies on various brevinin peptides have consistently shown that treatment leads to significant damage to the bacterial cell membrane. mdpi.commdpi.com Untreated control bacteria typically display smooth, intact surfaces. mdpi.commdpi.com In contrast, bacteria treated with brevinin peptides, such as Brevinin-1BW and brevinin-OS analogues, exhibit wrinkled surfaces, aggregation, and a loss of membrane integrity. mdpi.commdpi.com These morphological changes are indicative of a membrane-disruptive mechanism of action.

Fluorescence Microscopy , often used in conjunction with specific fluorescent probes, provides insights into membrane permeabilization and cell viability. For example, confocal laser scanning microscopy (CLSM) using DNA-binding dyes like SYTOX green can confirm membrane permeabilization, as the dye can only enter cells with compromised membranes. google.com Studies on brevinin peptides have used fluorescence microscopy to visualize the uptake of such dyes by bacterial cells, confirming that the peptides disrupt membrane integrity. google.comfrontiersin.org

Flow Cytometry for Assessment of Membrane Integrity and Depolarization

Flow cytometry is a high-throughput technique that allows for the quantitative analysis of individual cells in a population. It has been instrumental in assessing the effects of this compound and related peptides on bacterial membrane integrity and membrane potential.

By using fluorescent probes such as SYTOX Green, which stains cells with compromised membranes, researchers can quantify the percentage of permeabilized cells in a population following peptide treatment. nih.govgoogle.com This has shown that the extent of membrane disruption often increases with peptide concentration. google.com

Furthermore, flow cytometry can measure changes in membrane potential using voltage-sensitive dyes like DiBAC₄(3). google.com This dye enters depolarized cells and exhibits increased fluorescence. Studies have demonstrated that brevinin peptides, including amidated brevinin-1 peptides, cause membrane depolarization in bacteria like S. aureus and V. cholerae prior to cell death. google.comresearchgate.net This depolarization is a key step in the peptide's bactericidal mechanism. google.com

Molecular Biology Techniques for Gene Expression and Cloning (e.g., RT-PCR, cDNA Library Construction)

Molecular biology techniques are essential for identifying and characterizing the genes encoding antimicrobial peptides like this compound.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a sensitive method used to detect and quantify mRNA levels. RT-PCR has been used to study the expression of the this compound gene in Rana sylvatica. researchgate.net These studies have revealed that this compound transcripts are present in tadpoles and their levels increase during later stages of development. researchgate.net Furthermore, RT-PCR has been employed to examine how environmental stressors like freezing, anoxia, and dehydration affect this compound gene expression in different tissues of the frog. researchgate.net

cDNA Library Construction is a fundamental technique for discovering novel antimicrobial peptides. nih.gov By creating a library of cDNA from the skin secretions of frogs, researchers can identify the precursor sequences of peptides like Brevinin-1. nih.govnih.gov This "shotgun" cloning approach, followed by sequencing and bioinformatic analysis, has led to the identification of numerous brevinin peptides, including Brevinin-1GHd. nih.govportlandpress.com The deduced amino acid sequences from the cDNA can then be used to synthesize the peptides for further characterization. nih.gov

In Silico Modeling and Computational Approaches for Structure Prediction and Peptide Design (e.g., QUARK Server, MOE, HeliQuest)

Computational tools play a significant role in predicting the structure of peptides and in the rational design of new, more effective analogs.

Software like HeliQuest is used to generate helical wheel projections and predict physicochemical properties such as hydrophobicity and amphipathicity. mdpi.comfrontiersin.org These models help to visualize how amino acid substitutions might affect the peptide's structure and its interaction with membranes. mdpi.com

For more detailed structural prediction, servers like I-TASSER are employed to generate 3D models of peptides. mdpi.comportlandpress.com These predictions can then be validated experimentally using techniques like CD spectroscopy. mdpi.com The use of such in silico tools allows for the pre-screening of potential peptide analogues, saving time and resources in the drug discovery process. researchgate.net For example, the design of analogues of Brevinin-1OS involved altering conformation, net charge, and amphipathicity to generate shorter peptides with enhanced therapeutic efficacy. mdpi.com

Standardized Assays for Biological Activity Evaluation (e.g., Minimal Inhibitory Concentration (MIC) Determinations, Time-Kill Kinetics, Disk Diffusion Assays)

To quantify the antimicrobial efficacy of this compound and its derivatives, a suite of standardized assays is employed.

Minimal Inhibitory Concentration (MIC) determination is the most common assay to measure the potency of an antimicrobial agent. It establishes the lowest concentration of the peptide that inhibits the visible growth of a microorganism. mdpi.com MIC values for various brevinin peptides have been determined against a broad spectrum of bacteria, including Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative strains like Escherichia coli. mdpi.comnih.gov For example, Brevinin-1BW showed a MIC of 6.25 μg/mL against S. aureus. mdpi.com

Time-Kill Kinetics assays provide information on the rate at which a peptide kills bacteria. These studies have shown that many brevinin peptides exhibit rapid bactericidal activity. mdpi.com For instance, analogues of brevinin-OS were able to completely kill Methicillin-resistant S. aureus (MRSA) within 30 to 60 minutes at four times their MIC. mdpi.com

Disk Diffusion Assays are a qualitative method to assess antimicrobial activity. In these assays, a disk impregnated with the peptide is placed on an agar (B569324) plate inoculated with a test microorganism. The presence of a clear zone of inhibition around the disk indicates antimicrobial activity. This method has been used to screen the antimicrobial activity of skin extracts containing this compound against various microbes. researchgate.net

Cell-Based Assays for Immunomodulatory and Antiproliferative Effects (e.g., RAW 264.7 cell culture, cytokine ELISAs)

Beyond their antimicrobial properties, brevinin peptides have been investigated for their effects on mammalian cells, including their potential as immunomodulatory and anticancer agents.

Cell Culture models are fundamental to these investigations. The murine macrophage cell line RAW 264.7 is commonly used to study the anti-inflammatory effects of these peptides. nih.govmdpi.comresearchgate.net For antiproliferative studies, a variety of human cancer cell lines are used, such as H157 (lung), U251MG (glioblastoma), MDA-MB-435s (melanoma), and PC3 (prostate). portlandpress.com

Cytokine ELISAs (Enzyme-Linked Immunosorbent Assays) are used to measure the levels of inflammatory cytokines produced by immune cells. In studies with RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, brevinin peptides like Brevinin-1BW and Brevinin-1GHd have been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govmdpi.comresearchgate.net

Antiproliferative Assays , such as the MTT assay, are used to determine the cytotoxic effects of the peptides on cancer cells. These assays measure cell viability and can be used to calculate the IC₅₀ value, which is the concentration of the peptide required to inhibit the growth of 50% of the cells. portlandpress.comresearchgate.net Brevinin-1EG, for example, demonstrated broad-spectrum anti-proliferative activity against several cancer cell lines with IC₅₀ values ranging from 15 to 22 μg/mL. researchgate.net

Future Research Directions and Translational Perspectives for Brevinin 1sy

Discovery of Novel Biological Activities and Therapeutic Applications

While the primary focus has been on the antimicrobial properties of the brevinin peptide family, future research should aim to uncover other biological activities of Brevinin-1SY. mdpi.comnih.gov Members of the brevinin superfamily have demonstrated a range of therapeutic potentials, including anticancer, insulin-releasing, and wound-healing properties. nih.govnih.gov

Anticancer Potential : Many brevinin peptides exhibit cytotoxic effects against cancer cell lines with minimal toxicity toward normal cells. mdpi.comnih.govnih.gov Research into this compound could explore its efficacy against various tumor cell lines, such as breast cancer (MCF-7) and non-small cell lung cancer (H838). nih.govnih.gov The preferential interaction of cationic AMPs with the negatively charged membranes of cancer cells is a promising avenue for investigation. nih.govnih.gov

Immunomodulatory and Anti-inflammatory Effects : AMPs can modulate the host immune response. frontiersin.orgresearchgate.net Some brevinins can influence the release of pro-inflammatory and anti-inflammatory cytokines. nih.gov A peptide from the Brevinin-1 (B586460) family, Brevinin-1GHd, has been identified as the first in its class to show significant LPS-neutralizing and anti-inflammatory activities in both in vitro and in vivo models. frontiersin.orgresearchgate.net Future studies should assess this compound's ability to neutralize endotoxins like lipopolysaccharide (LPS) and to modulate inflammatory pathways, which could be beneficial for treating sepsis and other inflammatory conditions. researchgate.netnih.gov

Antiviral and Antifungal Activity : The brevinin family has shown activity against various fungi and some viruses, such as Herpes Simplex Virus (HSV). nih.govnih.gov The efficacy of this compound against a broader range of clinically relevant fungal pathogens and viruses remains an important area for exploration. nih.govwho.int

Wound Healing : The antimicrobial properties of brevinins suggest they could be beneficial in wound healing by preventing infections. nih.gov Some have been investigated as agents against acne vulgaris by targeting Propionibacterium acnes. nih.gov Research could explore the potential of this compound in topical formulations for wound care.

Deeper Mechanistic Insights into Peptide-Target Interactions

A fundamental understanding of how this compound interacts with target cells is crucial for its development. This compound is predicted to be an amphipathic, hydrophobic, alpha-helical peptide that inserts into lipid bilayers. biologists.comnih.gov

The primary mechanism for many brevinins involves disrupting the integrity of microbial cell membranes, leading to cell lysis. mdpi.comnih.gov This interaction is facilitated by the peptide's positive charge, which promotes binding to the negatively charged phospholipids (B1166683) in bacterial membranes. nih.gov Computational modeling predicts that the positively charged face of this compound interacts with and inserts into the cell membrane. biologists.com

Future research should focus on:

High-Resolution Structural Studies : Determining the high-resolution structure of this compound when bound to model membranes (mimicking bacterial and mammalian cells) using techniques like NMR spectroscopy. This would clarify the specifics of its interaction and the nature of pore formation, which could follow the "barrel-stave" or "carpet-like" models. nih.govmdpi.com

Lipid Bilayer Specificity : Investigating the precise lipid components that this compound preferentially binds to. This could explain its selectivity for microbial versus host cells and guide the design of analogues with improved safety profiles.

Intracellular Targets : While membrane disruption is a key mechanism, some AMPs can also translocate into the cell and interact with intracellular targets, such as DNA. nih.gov Studies should explore whether this compound has any intracellular modes of action, which could reveal novel therapeutic possibilities.

Advanced Peptide Design Strategies for Enhanced Efficacy and Stability

Natural peptides like this compound often face limitations such as hemolytic activity and instability, which hinder their clinical use. nih.govnih.gov Advanced peptide design strategies can address these issues.

StrategyDescriptionPotential Benefit for this compound
Amino Acid Substitution Replacing specific amino acids to alter properties like charge, hydrophobicity, and helicity. For example, substituting with arginine can enhance activity against Gram-positive bacteria, while lysine (B10760008) or histidine substitutions can reduce hemolytic activity. nih.govnih.govOptimize the balance between antimicrobial potency and cytotoxicity, creating a wider therapeutic window.
Structural Modification Altering the peptide's structure, such as cyclization, truncating the peptide, or modifying the C-terminal "Rana box" (a conserved cyclic domain). who.intmdpi.comconceptlifesciences.comIncrease resistance to enzymatic degradation, improve stability, and reduce hemolytic activity. who.intmdpi.com
Incorporation of Non-natural Amino Acids Including D-amino acids or other non-canonical amino acids in the peptide sequence. nih.govconceptlifesciences.commdpi.comEnhance stability against proteases, thereby increasing the peptide's half-life in vivo. conceptlifesciences.commdpi.com
Peptidomimetics Designing synthetic molecules that mimic the structure and function of the peptide but have improved drug-like properties.Overcome the inherent limitations of peptides, such as poor oral bioavailability and rapid clearance.

These design strategies aim to create analogues of this compound with an improved therapeutic index, making them more suitable for clinical development. nih.gov

Exploration of Synergistic Effects with Conventional Antimicrobials or Immunomodulators

Combining this compound with existing drugs could be a powerful strategy to combat drug-resistant infections and enhance therapeutic outcomes.

Synergy with Antibiotics : AMPs can act synergistically with conventional antibiotics, often increasing the susceptibility of multidrug-resistant bacteria. frontiersin.orgfrontiersin.org The membrane-permeabilizing action of this compound could facilitate the entry of antibiotics into bacterial cells, allowing them to reach their intracellular targets more effectively. frontiersin.org Future studies should test combinations of this compound with various classes of antibiotics against resistant strains like MRSA.

Combination with Immunomodulators : Given the potential immunomodulatory effects of AMPs, combining this compound with other immune-regulating agents could be beneficial. frontiersin.org For instance, in treating severe infections, a combination therapy could simultaneously target the pathogen directly and modulate the host's inflammatory response to prevent tissue damage.

Synergy with other AMPs : Nature often uses a cocktail of different AMPs to protect against pathogens. frontiersin.org Investigating combinations of this compound with other AMPs, such as those from the temporin family, could reveal synergistic interactions that are more potent than the individual peptides alone. frontiersin.org

Overcoming Challenges in Peptide-Based Therapeutic Development (e.g., in vivo stability, targeted delivery)

The translation of peptides into clinical therapies is often hampered by several challenges, including enzymatic degradation, rapid renal clearance, and potential toxicity. conceptlifesciences.comthe-microbiologist.com

ChallengePotential Solution
Poor in vivo Stability Strategies like cyclization, using D-amino acids, and chemical modifications such as PEGylation (attaching polyethylene (B3416737) glycol) can protect the peptide from enzymatic breakdown and extend its circulation time. nih.govconceptlifesciences.comresearchgate.netubaya.ac.id
Targeted Delivery To minimize systemic toxicity and increase efficacy at the site of infection or disease, targeted delivery systems can be employed. This includes conjugation to nanoparticles (e.g., gold or cerium oxide nanoparticles) or liposomes that can specifically accumulate in target tissues. nih.govnih.gov
High Manufacturing Costs Developing efficient and scalable recombinant expression systems or optimized solid-phase synthesis methods is crucial for producing this compound and its analogues in a cost-effective manner for clinical use. nih.govmdpi.com
Hemolytic Activity A significant drawback for many brevinins is their toxicity to red blood cells. nih.gov Rational design, as mentioned in section 11.3, involving amino acid substitutions or structural rearrangements can significantly reduce this hemolytic activity while preserving antimicrobial function. nih.govwho.intmdpi.com

Addressing these hurdles through formulation and chemical modification is essential for the successful clinical development of this compound. researchgate.netubaya.ac.id

Potential for Biotechnological Applications Beyond Traditional Therapeutics

The unique properties of this compound open up possibilities for its use in various biotechnological applications.

Anti-biofilm Agents : Many AMPs are effective at inhibiting the formation of bacterial biofilms and eradicating mature biofilms, which are notoriously resistant to conventional antibiotics. nih.govmdpi.comnih.gov this compound could be developed as a coating for medical devices, such as catheters and implants, to prevent biofilm-associated infections.

Diagnostic Tools : The specific binding of this compound to microbial or cancer cell membranes could be exploited for diagnostic purposes. By labeling the peptide with a fluorescent or radioactive marker, it could potentially be used as an imaging agent to detect infections or tumors.

Functionalized Bionanomaterials : The conjugation of this compound to nanostructures can create advanced materials with potent antimicrobial properties. nih.gov These functionalized nanoparticles could be incorporated into food packaging, textiles, or surface disinfectants.

Comprehensive Assessment of in vivo Efficacy and Safety Profile (pre-clinical animal models, without specific clinical trial data)

Before any potential human trials, a thorough evaluation of this compound's efficacy and safety in pre-clinical animal models is mandatory. youtube.com

in vivo Efficacy Models : The therapeutic effect of this compound needs to be tested in relevant animal models of disease. For bacterial infections, this could include murine models of sepsis, skin infection, or lung infection. mdpi.com For anticancer activity, xenograft models where human tumors are implanted into immunocompromised mice would be appropriate. The efficacy is often measured by observing reductions in bacterial load, tumor size, or improved survival rates. youtube.com Some studies on brevinin analogues have utilized invertebrate models, like the waxworm (Galleria mellonella), as an initial, high-throughput screen for in vivo efficacy against pathogens like MRSA. mdpi.comnih.gov

in vivo Safety and Toxicokinetics : A comprehensive safety profile must be established. This involves acute and chronic toxicity studies in rodent and non-rodent species to identify any potential adverse effects on major organs. mdpi.com Key parameters to assess include clinical signs of toxicity, changes in body weight, and detailed histopathology of tissues. mdpi.com Pharmacokinetic studies are also essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the peptide, which will inform its stability and half-life in a biological system.

The data gathered from these pre-clinical studies will be critical to determine whether this compound or its optimized analogues are viable candidates for progression into human clinical trials. youtube.com

Q & A

Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s interaction with bacterial membranes?

  • Methodological Answer :
  • System Setup : Simulate this compound in a lipid bilayer (e.g., POPE/POPG for Gram-negative membranes).
  • Parameters : Use CHARMM36 force field; run simulations ≥200 ns.
  • Analysis : Calculate lipid order parameters, peptide insertion depth, and hydrogen bonding. Validate with experimental data (e.g., NMR chemical shifts) .

Q. Tables

Analytical Technique Application Key Parameters
NMR SpectroscopySecondary structure determinationSolvent system (e.g., SDS micelles), 600 MHz
CD Spectroscopyα-Helical content quantificationWavelength range (190–260 nm), temperature
MALDI-TOF MSMolecular weight validationMatrix: α-cyano-4-hydroxycinnamic acid
HPLCPurity assessmentC18 column, 0.1% TFA gradient

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.